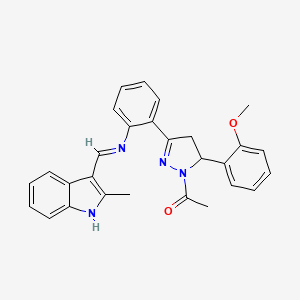
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Functional Group Introduction:
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Precise control of temperature and pressure to favor desired reaction pathways.
化学反応の分析
Types of Reactions
1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a candidate for drug development due to its unique structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways: Modulation of signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
1H-Pyrazole Derivatives: Compounds with similar pyrazole cores but different substituents.
Indole Derivatives: Compounds featuring the indole moiety with various functional groups.
Uniqueness
The uniqueness of 1H-Pyrazole, 1-acetyl-4,5-dihydro-5-(2-methoxyphenyl)-3-(2-(((2-methyl-1H-indol-3-yl)methylene)amino)phenyl)- lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
133381-40-5 |
|---|---|
分子式 |
C28H26N4O2 |
分子量 |
450.5 g/mol |
IUPAC名 |
1-[3-(2-methoxyphenyl)-5-[2-[(2-methyl-1H-indol-3-yl)methylideneamino]phenyl]-3,4-dihydropyrazol-2-yl]ethanone |
InChI |
InChI=1S/C28H26N4O2/c1-18-23(20-10-4-8-14-25(20)30-18)17-29-24-13-7-5-11-21(24)26-16-27(32(31-26)19(2)33)22-12-6-9-15-28(22)34-3/h4-15,17,27,30H,16H2,1-3H3 |
InChIキー |
DBKOLEBJLYXGRM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C=NC3=CC=CC=C3C4=NN(C(C4)C5=CC=CC=C5OC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















